molecular formula C18H21N3O3S B6974104 2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone

2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone

Cat. No.: B6974104
M. Wt: 359.4 g/mol
InChI Key: CMEXWPOILDRWJV-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a thiazole ring and a piperazine moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with an electrophilic intermediate.

    Final Coupling: The final step involves coupling the thiazole and piperazine intermediates, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the hydroxybenzoyl group.

    Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific reaction, but common reagents include alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with thiazole and piperazine rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxybenzoyl group may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]ethanone
  • 2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]ethanone

Uniqueness

The unique combination of the hydroxybenzoyl group with the thiazole and piperazine rings may confer specific biological activities or chemical properties that distinguish it from similar compounds.

Properties

IUPAC Name

2-(2,5-dimethyl-1,3-thiazol-4-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12-16(19-13(2)25-12)11-17(23)20-7-9-21(10-8-20)18(24)14-3-5-15(22)6-4-14/h3-6,22H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEXWPOILDRWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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